2-(5-methyl-1H-pyrazol-3-yl)acetic acid
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Overview
Description
2-(5-Methyl-1H-pyrazol-3-yl)acetic acid is a chemical compound belonging to the pyrazole family, characterized by its unique structure and diverse applications in scientific research and industry. This compound has garnered attention due to its potential biological and pharmaceutical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-methyl-1H-pyrazol-3-yl)acetic acid typically involves the reaction of 5-methyl-1H-pyrazole with appropriate reagents under controlled conditions. One common method is the reaction of 5-methyl-1H-pyrazole with chloroacetic acid in the presence of a base such as sodium hydroxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(5-Methyl-1H-pyrazol-3-yl)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.
Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives, and substituted analogs, depending on the reagents and conditions used.
Scientific Research Applications
2-(5-Methyl-1H-pyrazol-3-yl)acetic acid has found applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug development, particularly in targeting specific biological pathways.
Industry: It is used in the production of agrochemicals and other industrial applications.
Mechanism of Action
2-(5-Methyl-1H-pyrazol-3-yl)acetic acid is similar to other pyrazole derivatives, such as 2-(1H-pyrazol-3-yl)phenol and bis(pyrazolyl)methanes. its unique methyl group at the 5-position contributes to its distinct chemical and biological properties, making it a valuable compound in various applications.
Comparison with Similar Compounds
2-(1H-pyrazol-3-yl)phenol
Bis(pyrazolyl)methanes
2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives
Properties
IUPAC Name |
2-(5-methyl-1H-pyrazol-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-2-5(8-7-4)3-6(9)10/h2H,3H2,1H3,(H,7,8)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRSEEZCZRABDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41669-06-1 |
Source
|
Record name | 2-(5-methyl-1H-pyrazol-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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